Lipophilicity (XLogP3-AA) Advantage Over the 4-Fluorophenyl Analog
The target compound's 4-ethoxyphenyl group confers higher computed lipophilicity (XLogP3-AA = 4.4) compared to the 4-fluorophenyl analog (CAS 897464-21-0, XLogP3-AA ≈ 3.6, estimated from PubChem descriptor data) [1]. This ~0.8 log unit increase predicts improved passive membrane permeability, which is a critical parameter for intracellular target engagement [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 (PubChem computed, XLogP3 3.0) |
| Comparator Or Baseline | N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: XLogP3-AA ≈ 3.6 |
| Quantified Difference | Δ ≈ +0.8 log units |
| Conditions | Computed by XLogP3 method; no experimental logP data available for either compound. |
Why This Matters
Higher lipophilicity can enhance cell-based assay performance, but also necessitates monitoring of solubility and non-specific binding; selection should be guided by the target's subcellular localization.
- [1] PubChem. (2025). Compound Summary: N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide. PubChem CID 40509265. View Source
- [2] PubChem. (2025). Compound Summary: N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide. PubChem CID 102756670. View Source
